Pegaspargase - 116218-49-6

Pegaspargase

Catalog Number: EVT-3198550
CAS Number: 116218-49-6
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A hydrolase enzyme that converts L-asparagine and water to L-aspartate and NH3. EC 3.5.1.1.
Source and Classification

Pegaspargase is classified as a biopharmaceutical and is specifically a pegylated enzyme. The pegylation process enhances its pharmacokinetic properties, including a longer half-life compared to non-pegylated forms of L-asparaginase. This modification reduces immunogenicity and allows for less frequent dosing, making it a preferred option in clinical settings.

Synthesis Analysis

The synthesis of pegaspargase involves several key steps:

  1. Preparation of L-asparaginase: The initial step involves culturing Escherichia coli to produce native L-asparaginase.
  2. Pegylation: The enzyme undergoes pegylation through a reaction with monomethoxypolyethylene glycol succinimidyl succinate (SS–PEG). This reaction occurs at primary amines on the protein, resulting in the formation of a pegylated protein and releasing N-hydroxysuccinimide as a by-product.
  3. Purification: Following pegylation, the mixture is subjected to diafiltration to remove unbound PEG and other impurities. This step utilizes membranes with specific molecular weight cut-offs (e.g., 100 kDa) to retain the desired pegylated product while allowing smaller impurities to pass through.
  4. Concentration and Formulation: The concentrated solution is then formulated for lyophilization, which involves freeze-drying to enhance stability and shelf life. The final formulation includes stabilizers such as sucrose and buffer components like dibasic sodium phosphate and sodium chloride .
Molecular Structure Analysis

The molecular structure of pegaspargase consists of a core L-asparaginase enzyme that is covalently linked to polyethylene glycol chains. This conjugation alters its physical properties:

Chemical Reactions Analysis

Pegaspargase catalyzes the following key reaction:

L asparaginePegaspargaseL aspartic acid+ammonia\text{L asparagine}\xrightarrow{\text{Pegaspargase}}\text{L aspartic acid}+\text{ammonia}

This reaction is crucial for its mechanism of action against leukemia cells, which cannot synthesize L-asparagine due to low levels of asparagine synthetase. The hydrolysis of L-asparagine leads to decreased availability of this amino acid, thereby inhibiting protein synthesis, DNA synthesis, and RNA synthesis within leukemic cells .

Mechanism of Action

The mechanism by which pegaspargase exerts its effects is primarily through the depletion of plasma L-asparagine levels:

  1. Enzymatic Activity: Pegaspargase hydrolyzes L-asparagine into aspartic acid and ammonia. This reaction occurs rapidly after administration, with peak enzymatic activity observed within hours.
  2. Cellular Impact: Leukemic cells are particularly sensitive to reductions in L-asparagine due to their reliance on external sources for this amino acid. As levels fall, these cells undergo apoptosis (programmed cell death) due to starvation.
  3. Pharmacokinetics: Following administration, pegaspargase has a half-life ranging from approximately 5.3 days (intravenous) to 5.8 days (intramuscular), allowing sustained depletion of serum asparagine over weeks .
Physical and Chemical Properties Analysis

Pegaspargase exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white to off-white lyophilized powder that can be reconstituted into a clear solution.
  • Solubility: The drug is soluble in phosphate-buffered saline but should not be mixed with other medications or solutions.
  • Stability: Lyophilization improves stability, allowing for extended shelf life (up to two years) when stored properly .
  • pH Range: The pH of the reconstituted solution typically ranges from 7.2 to 7.4.
Applications

Pegaspargase has several important applications in clinical settings:

  1. Treatment of Acute Lymphoblastic Leukemia: It is primarily used in combination chemotherapy regimens for patients with acute lymphoblastic leukemia, especially those who are asparaginase-naive.
  2. Pediatric Use: Pegaspargase is particularly effective in pediatric populations where acute lymphoblastic leukemia is more prevalent.
  3. Pharmacokinetic Monitoring: Due to variability in patient response, monitoring serum asparaginase activity levels is crucial for optimizing dosing regimens .
Introduction to Pegaspargase: Evolution and Therapeutic Paradigm

Historical Development of Asparaginase Therapeutics

The development of asparaginase therapeutics represents a landmark achievement in targeted cancer therapy. Native L-asparaginase, derived from Escherichia coli, was first introduced in the 1960s as a biologic agent for acute lymphoblastic leukemia (ALL) based on its unique mechanism of action—exploiting the metabolic vulnerability of leukemic cells dependent on extracellular asparagine [1] [9]. Initial clinical studies demonstrated remarkable efficacy, with remission rates exceeding 50% in relapsed pediatric patients, establishing asparaginase as a cornerstone of ALL therapy [9]. However, two significant limitations emerged: the need for frequent intramuscular injections (up to three times weekly) due to a short plasma half-life of approximately 1.24 days, and high rates of hypersensitivity reactions (15-73%) attributed to the immunogenicity of the bacterial protein [1] [9]. These challenges drove the pursuit of modified asparaginase formulations with improved pharmacokinetic profiles and reduced immunogenicity, culminating in the development of pegylated asparaginase.

Table 1: Evolution of Asparaginase Therapeutics

EraProduct TypeKey CharacteristicsMajor Limitations
1960sNative E. coli asparaginaseShort half-life (1.24 days), Frequent dosingHigh immunogenicity (15-73% hypersensitivity)
1970-1980sErwinia-derived asparaginaseLow cross-reactivity with E. coli proteinsShorter half-life (0.65 days), Supply challenges
1994Pegaspargase (First-generation PEGylated)Extended half-life (5.7-6 days), Reduced immunogenicityEster linkage instability, Limited shelf life
2018Calaspargase pegol (Second-generation PEGylated)Succinimidyl carbonate linker, Half-life ~13 daysLimited real-world experience

Rationale for Pegylation in Enzyme Therapeutics

Pegylation—the covalent attachment of polyethylene glycol (PEG) polymers to therapeutic proteins—emerged as a revolutionary pharmaceutical technology in the 1970s-1980s to address the limitations of native enzyme therapeutics. The chemical rationale involves conjugating methoxypolyethylene glycol (mPEG) chains to lysine residues on asparaginase via a succinimidyl succinate (SS) linker, creating a hydrophilic shield around the enzyme [6] [7]. This modification fundamentally alters the enzyme's physicochemical properties through three primary mechanisms:

  • Steric Shielding: The PEG polymer creates a hydrated barrier that masks antigenic epitopes on asparaginase, reducing recognition by the immune system and subsequent antibody development. Clinical studies demonstrate antibody formation in only 11% of pegaspargase-treated patients versus >40% with native asparaginase during delayed intensification phases [6] [9].

  • Size Enhancement: Pegylation increases the molecular mass from approximately 140 kDa to over 350 kDa and hydrodynamic diameter from ~8.5 nm to >20 nm [2] [7]. This size expansion significantly reduces renal clearance, extending plasma half-life from ~30 hours to 5.7-6 days after intramuscular administration [1] [9].

  • Conformational Stabilization: The PEG shell enhances conformational stability, reducing susceptibility to proteolytic degradation and maintaining enzymatic activity. This allows dosing intervals to extend from every 2-3 days with native asparaginase to every 14 days with pegaspargase [1] [6].

Table 2: Physicochemical Impact of Pegylation on Asparaginase

ParameterNative AsparaginasePegaspargaseFunctional Consequence
Molecular Mass~140 kDa340-360 kDaReduced renal clearance
Hydrodynamic Diameter8.5 nm20-25 nmProlonged circulation
Plasma Half-life1.24 days5.7-6 days (IM)Dosing interval extended 3-5x
Immunogenicity15-73%<15%Reduced hypersensitivity
Asparagine Depletion3-5 days14-21 daysSustained therapeutic effect

The manufacturing process involves precise chemical modification: native asparaginase solution (5 mg/mL) undergoes pegylation with monomethoxypolyethylene glycol succinimidyl succinate (SS-PEG) reacting with primary amines, followed by diafiltration through a 100 kDa membrane to remove unconjugated PEG and reaction byproducts [6]. This yields a conjugate with approximately 70% of lysine residues pegylated, optimizing the balance between enzyme activity and pharmacokinetic enhancement [6]. Stability challenges due to ester bond hydrolysis necessitated formulation innovations, leading to lyophilized preparations that maintain stability for >3 years at 2-8°C versus 8 months for liquid formulations [6].

Position within Modern Hematologic Oncology

Pegaspargase occupies an indispensable role in contemporary ALL therapy, having transformed treatment protocols through its pharmacodynamic advantages. Its integration into front-line therapy is evidenced by its inclusion in major protocols such as the Children's Oncology Group (COG) and DFCI Consortium regimens, where it has replaced native asparaginase as the standard of care [3] [9]. The therapeutic superiority stems from its ability to maintain serum asparaginase activity (SAA) >0.1 IU/mL—the threshold for complete asparagine depletion—for 14-21 days post-dose compared to 3-7 days with native formulations [8] [9].

Clinical validation emerged from landmark trials including DFCI 91-01 and CCG-1962, which demonstrated that patients receiving pegaspargase achieved higher rates of complete remission (66.7% vs. 44.0% on day 14 induction, p=0.016) and minimal residual disease negativity compared to native asparaginase [8] [9]. Importantly, these studies established that extended asparagine depletion directly correlates with improved event-free survival in pediatric and adult ALL [5] [8]. Beyond efficacy, pegaspargase demonstrates economic advantages through reduced administration frequency—offsetting higher drug costs through decreased hospitalization and monitoring requirements [1] [5].

The expansion of pegaspargase applications includes off-label use in lymphoblastic lymphoma, NK/T-cell lymphoma, and as a component of pediatric-inspired regimens for adolescent and young adult (AYA) ALL populations [3] [5]. Ongoing research explores pegylated asparaginase derivatives with enhanced properties, such as calaspargase pegol featuring a more stable succinimidyl carbonate linker that extends half-life to approximately 13 days, permitting 21-day dosing intervals [9]. Pegaspargase exemplifies the successful translation of protein engineering into improved cancer therapeutics, establishing the paradigm for pegylated enzyme applications in oncology.

Table 3: Pegaspargase Nomenclature

Nomenclature TypeDesignation
Chemical NameMonomethoxypolyethylene glycol succinimidyl succinate conjugated E. coli L-asparaginase
Generic NamePegaspargase
Brand NameOncaspar®
Biologic ClassificationPEGylated enzyme therapeutic
CAS Registry Number130167-69-0
SynonymsPEG-L-asparaginase, peg-asparaginase, PEGylated asparaginase

Properties

CAS Number

116218-49-6

Product Name

Pegaspargase

IUPAC Name

2-[(dimethylamino)methyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-10-6-7-13(11(2)8-10)14(16)12(3)9-15(4)5/h6-8H,3,9H2,1-2,4-5H3

InChI Key

QXLQZLBNPTZMRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(=C)CN(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.